4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
4-Acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a pyridazine-based sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-acetyl group and linked to a 6-oxo-3-phenylpyridazine moiety via an ethyl chain.
Properties
IUPAC Name |
4-acetyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-15(24)16-7-9-18(10-8-16)28(26,27)21-13-14-23-20(25)12-11-19(22-23)17-5-3-2-4-6-17/h2-12,21H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYVKZOOVCFKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structure, characterized by a pyridazine ring and various functional groups, suggests significant potential for biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 438.5 g/mol. The structure includes a benzenesulfonamide moiety, which is known for enhancing solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 921550-62-1 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Biological Activity
The biological activity of this compound has been studied extensively, revealing various pharmacological effects:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| MDA-MB-231 | 10.0 |
These results suggest that the compound effectively reduces cell viability in breast cancer models, making it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, it showed inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The pyridazine moiety allows the compound to bind effectively to enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to therapeutic effects in conditions such as cancer.
- Signal Transduction Modulation : The compound may activate or inhibit signaling pathways that regulate cell survival and apoptosis, contributing to its anticancer properties.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Study : A recent study involving MCF7 cells treated with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability, confirming its potential as an anticancer drug .
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard treatments .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The target compound features an electron-withdrawing acetyl group, which may enhance the acidity of the sulfonamide proton compared to the electron-donating ethoxy and isopropyl groups in CAS 921535-12-8 .
- Patent Example 53 incorporates a pyrazolopyrimidine core and fluorinated aromatic systems, increasing molecular complexity and lipophilicity .
Molecular Weight Trends :
- The target compound (~424 g/mol) is lighter than CAS 921535-12-8 (441.5 g/mol) and significantly smaller than Patent Example 53 (589.1 g/mol), suggesting divergent pharmacokinetic profiles.
Functional Implications
- In contrast, the ethoxy and isopropyl groups in CAS 921535-12-8 could improve membrane permeability .
- Biological Targets : While biological data are absent in the evidence, Patent Example 53 ’s fluorinated aromatic systems and pyrazolopyrimidine core suggest kinase or protease inhibition applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
